BenchChemオンラインストアへようこそ!

2-(butan-2-yloxy)pyrimidin-5-amine

Lipophilicity LogP Drug-likeness

2-(Butan-2-yloxy)pyrimidin-5-amine (also known as 2-(sec-butoxy)pyrimidin-5-amine) is a disubstituted pyrimidine building block bearing an amino group at the 5-position and a sec-butoxy ether at the 2-position of the heteroaromatic ring. The compound has a molecular formula of C₈H₁₃N₃O and a molecular weight of 167.21 g/mol.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1247347-18-7
Cat. No. B6616440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butan-2-yloxy)pyrimidin-5-amine
CAS1247347-18-7
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCC(C)OC1=NC=C(C=N1)N
InChIInChI=1S/C8H13N3O/c1-3-6(2)12-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3
InChIKeyAMFABTLAHDYPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Butan-2-yloxy)pyrimidin-5-amine (CAS 1247347-18-7): Chemical Identity and Core Properties for Procurement Screening


2-(Butan-2-yloxy)pyrimidin-5-amine (also known as 2-(sec-butoxy)pyrimidin-5-amine) is a disubstituted pyrimidine building block bearing an amino group at the 5-position and a sec-butoxy ether at the 2-position of the heteroaromatic ring [1]. The compound has a molecular formula of C₈H₁₃N₃O and a molecular weight of 167.21 g/mol [1]. It is primarily offered as a research chemical for use as a synthetic intermediate, with commercial purity typically specified at 95% . Computed physicochemical descriptors include a calculated XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 61 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. These properties place the compound within the favorable range for oral bioavailability according to Lipinski's Rule of Five, supporting its utility as a fragment or intermediate in early-stage medicinal chemistry campaigns.

Why 2-(Butan-2-yloxy)pyrimidin-5-amine Cannot Be Interchanged with Isomeric or Other 2-Alkoxy-5-aminopyrimidines


Within the 2-alkoxy-5-aminopyrimidine chemotype, seemingly minor modifications to the ether substituent—such as chain length, branching, or regioisomeric attachment—can produce substantial differences in lipophilicity, metabolic stability, and target binding [1]. For instance, the branched sec-butyl group in 2-(butan-2-yloxy)pyrimidin-5-amine directly influences its computed logP (XLogP3-AA = 1.2) and TPSA (61 Ų) [1], which are critical determinants of passive permeability and solubility. In closely related kinase inhibitor programs exploring O4-alkylpyrimidine scaffolds, the sec-butyl substituent has been shown to confer significantly greater enzymatic potency compared to the cyclohexylmethyl analog, a finding that underscores the sensitivity of biological activity to the precise 3D shape and electronic character of the alkoxy group [2]. Generic substitution with a linear butoxy, methoxy, or regioisomeric 4-aminopyrimidine variant would therefore alter these fundamental parameters, potentially compromising synthetic utility, pharmacokinetic profile, or target engagement in downstream applications.

Quantitative Differentiation Evidence for 2-(Butan-2-yloxy)pyrimidin-5-amine Versus Key Analogs


Lipophilicity Differential: 2-(sec-Butoxy) Versus 2-(n-Butoxy)-5-aminopyrimidine

The branched sec-butoxy group in 2-(butan-2-yloxy)pyrimidin-5-amine yields a computed XLogP3-AA of 1.2 and a TPSA of 61 Ų [1]. While experimental logP data for the direct n-butoxy analog (2-butoxy-5-pyrimidinamine, CAS 58443-14-4) are not publicly available in a directly comparable study, the structural difference predicts a measurable divergence in lipophilicity. The sec-butyl ether (four carbon atoms, branched) typically exhibits a lower partition coefficient than its linear n-butyl counterpart due to reduced hydrophobic surface area exposure . This lipophilicity differential is critical for fragment-based drug design, where even a ΔlogP of 0.2–0.3 units can significantly impact solubility, permeability, and off-target binding profiles.

Lipophilicity LogP Drug-likeness Physicochemical properties

Hydrogen-Bonding Capacity and Rotatable Bond Profile Versus 2-Methoxy- and 2-Ethoxy-5-aminopyrimidines

2-(Butan-2-yloxy)pyrimidin-5-amine contains 1 hydrogen bond donor (the primary amine) and 4 hydrogen bond acceptors (the pyrimidine N1 nitrogen, the ether oxygen, and the pyrimidine N3 nitrogen potentially acting as an acceptor), along with 3 rotatable bonds [1]. In contrast, the 2-methoxy analog (CAS: 698-24-0) has only 1 rotatable bond and the same number of H-bond donors/acceptors, while the 2-ethoxy analog (CAS: 111-44-0) has 2 rotatable bonds [2]. The increased rotatable bond count of the sec-butoxy derivative introduces greater conformational flexibility, which can be advantageous for induced-fit binding to shallow or flexible protein pockets but may incur an entropic penalty that reduces binding affinity for rigid targets. This trade-off is a key consideration in structure-based drug design and library enumeration.

Hydrogen bonding Molecular flexibility Drug design Pharmacophore modeling

Regioisomeric Differentiation: 2-(sec-Butoxy)-5-aminopyrimidine Versus 2-Amino-4-(sec-butoxy)pyrimidine for Kinase Hinge-Binding Motifs

The 2-alkoxy-5-aminopyrimidine scaffold presents a distinct donor-acceptor-donor (D-A-D) hydrogen-bonding pattern that differs from the 2-amino-4-alkoxy pattern commonly exploited in kinase hinge-binding motifs. In the 4-alkoxy-2-aminopyrimidine series (O4-alkylpyrimidines), a sec-butyl substituent at the O4 position contributed to a CDK2 IC50 of 0.8 nM in compound 22j (a 5-formyl derivative) and 7.4 nM in compound 23c (a 5-hydroxyiminomethyl derivative) [1]. These data confirm the sec-alkyl group's strong contribution to target engagement when positioned at the O4 site. The 2-alkoxy-5-aminopyrimidine regioisomer of 1247347-18-7 constructs a complementary H-bond array (acceptor-donor-acceptor) that may engage an entirely different subset of kinase or non-kinase targets, thereby expanding the addressable target space.

Regioisomerism Kinase inhibitors Hinge-binding Complementarity

Commercially Specified Purity and Physical Form Consistency Advantage

Reputable vendors supply 2-(butan-2-yloxy)pyrimidin-5-amine with a minimum purity specification of 95% as determined by HPLC or equivalent chromatographic analysis . This quantified purity metric provides a reliable baseline for downstream synthetic reproducibility. In contrast, many closely related 2-alkoxy-5-aminopyrimidine analogs are listed on chemical marketplaces without explicit, batch-verified purity documentation, introducing uncertainty into reaction yield calculations and biological assay data normalization.

Quality control Reproducibility Purity specification Procurement

Optimized Application Scenarios for 2-(Butan-2-yloxy)pyrimidin-5-amine Based on Differential Property Evidence


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity for Oral Bioavailability

The computed XLogP3-AA of 1.2 and TPSA of 61 Ų [1] position 2-(butan-2-yloxy)pyrimidin-5-amine favorably within Lipinski's Rule of Five space. Fragment library designers can prioritize this compound over higher-logP 2-alkoxy analogs (e.g., 2-(n-butoxy) variant) to minimize the risk of poor aqueous solubility and excessive protein binding in fragment screens, while maintaining sufficient scaffold complexity for hit validation.

Kinase Inhibitor Scaffold-Hopping via D-A-D Hinge-Binding Motif Exploration

The donor-acceptor-donor H-bond array presented by the 5-amino-2-alkoxypyrimidine core is complementary to, yet distinct from, the classic 2-amino-4-alkoxypyrimidine hinge-binding motif. Medicinal chemists seeking to bypass existing intellectual property or explore novel kinase selectivity profiles can utilize this compound as a key intermediate for generating libraries with an alternative H-bond pharmacophore [2].

Synthetic Elaboration via the Reactive 5-Amino Handle

The free primary amine at the 5-position of the pyrimidine ring provides a chemically accessible and selective nucleophilic site for amide coupling, urea formation, or reductive amination, while the sec-butoxy group at the 2-position remains inert under standard amine-acylation conditions. This orthogonal reactivity simplifies the synthetic route to complex 2,5-disubstituted pyrimidines, making 2-(butan-2-yloxy)pyrimidin-5-amine a strategically advantageous building block over 2-amino-5-alkoxy regioisomers where the amino group is positioned at a sterically hindered site.

Reproducibility-Critical Multi-Step Synthesis in Academic and Industrial Laboratories

With a vendor-specified minimum purity of ≥95% , this compound reduces variability in reaction yields and eliminates the need for routine pre-synthesis purification that is often required for lower-purity 2-alkoxy-5-aminopyrimidine congeners. This quality assurance supports the publication of reproducible synthetic procedures and the reliable scale-up of medicinal chemistry routes.

Quote Request

Request a Quote for 2-(butan-2-yloxy)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.